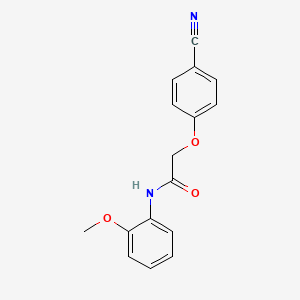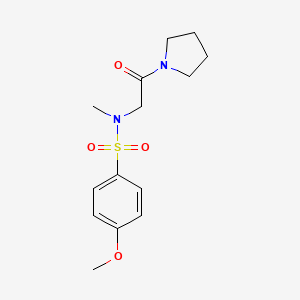![molecular formula C14H17BrClNO2 B5703623 1-[(4-bromo-2-chlorophenoxy)acetyl]-4-methylpiperidine](/img/structure/B5703623.png)
1-[(4-bromo-2-chlorophenoxy)acetyl]-4-methylpiperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(4-bromo-2-chlorophenoxy)acetyl]-4-methylpiperidine, also known as JNJ-7925476, is a potent and selective antagonist of the orexin 1 receptor (OX1R). Orexins are neuropeptides that play a crucial role in regulating wakefulness and arousal. The discovery of JNJ-7925476 has led to significant advancements in the study of orexin signaling and its role in various physiological processes.
Mécanisme D'action
1-[(4-bromo-2-chlorophenoxy)acetyl]-4-methylpiperidine selectively binds to and blocks the activity of OX1R, which is primarily responsible for promoting wakefulness and arousal. By inhibiting the activity of OX1R, 1-[(4-bromo-2-chlorophenoxy)acetyl]-4-methylpiperidine decreases wakefulness and promotes sleep. The mechanism of action of 1-[(4-bromo-2-chlorophenoxy)acetyl]-4-methylpiperidine has been extensively studied using in vitro and in vivo models, providing valuable insights into the role of orexin signaling in sleep regulation.
Biochemical and Physiological Effects:
1-[(4-bromo-2-chlorophenoxy)acetyl]-4-methylpiperidine has been shown to have significant effects on sleep-wake behavior in various animal models. In rats, 1-[(4-bromo-2-chlorophenoxy)acetyl]-4-methylpiperidine decreased wakefulness and increased non-REM sleep, suggesting a potential therapeutic application in sleep disorders. Additionally, 1-[(4-bromo-2-chlorophenoxy)acetyl]-4-methylpiperidine has been shown to modulate stress responses and may have potential applications in the treatment of anxiety and depression.
Avantages Et Limitations Des Expériences En Laboratoire
1-[(4-bromo-2-chlorophenoxy)acetyl]-4-methylpiperidine is a potent and selective antagonist of OX1R, making it a valuable tool for studying the role of orexin signaling in various physiological processes. Its high selectivity and potency allow for precise manipulation of orexin signaling without affecting other neurotransmitter systems. However, the limited availability and high cost of 1-[(4-bromo-2-chlorophenoxy)acetyl]-4-methylpiperidine may pose a challenge for some research laboratories.
Orientations Futures
The discovery of 1-[(4-bromo-2-chlorophenoxy)acetyl]-4-methylpiperidine has opened up new avenues for the study of orexin signaling and its role in various physiological processes. Future research may focus on the development of more potent and selective OX1R antagonists for therapeutic applications. Additionally, the role of orexin signaling in other physiological processes, such as feeding behavior and addiction, may be further explored using 1-[(4-bromo-2-chlorophenoxy)acetyl]-4-methylpiperidine as a tool.
Méthodes De Synthèse
The synthesis of 1-[(4-bromo-2-chlorophenoxy)acetyl]-4-methylpiperidine involves several steps, starting with the reaction of 4-bromo-2-chlorophenol with acetic anhydride to form 4-bromo-2-chloroacetophenone. This intermediate is then reacted with 4-methylpiperidine in the presence of a base to yield 1-[(4-bromo-2-chlorophenoxy)acetyl]-4-methylpiperidine. The synthesis of 1-[(4-bromo-2-chlorophenoxy)acetyl]-4-methylpiperidine has been optimized to improve its yield and purity, making it a viable option for scientific research applications.
Applications De Recherche Scientifique
1-[(4-bromo-2-chlorophenoxy)acetyl]-4-methylpiperidine has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. Its selective antagonism of OX1R makes it a promising candidate for the treatment of insomnia, narcolepsy, and other sleep disorders. Additionally, 1-[(4-bromo-2-chlorophenoxy)acetyl]-4-methylpiperidine has been shown to modulate stress responses and may have potential applications in the treatment of anxiety and depression.
Propriétés
IUPAC Name |
2-(4-bromo-2-chlorophenoxy)-1-(4-methylpiperidin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BrClNO2/c1-10-4-6-17(7-5-10)14(18)9-19-13-3-2-11(15)8-12(13)16/h2-3,8,10H,4-7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLMBAIVQBZUEAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)COC2=C(C=C(C=C2)Br)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BrClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Bromo-2-chlorophenoxy)-1-(4-methylpiperidin-1-yl)ethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[2-(4-ethyl-1-piperazinyl)-2-oxoethyl]-N,4-dimethylbenzenesulfonamide](/img/structure/B5703583.png)


![4-isopropyl-N-{[(3-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5703606.png)
![3-[2,5-dimethyl-1-(3-pyridinyl)-1H-pyrrol-3-yl]-2-(3-nitrophenyl)acrylonitrile](/img/structure/B5703613.png)
![ethyl {[3-(4-fluorophenyl)-4-oxo-4H-chromen-7-yl]oxy}acetate](/img/structure/B5703619.png)
![N-(2-thienylmethyl)-N'-[2-(trifluoromethyl)phenyl]thiourea](/img/structure/B5703626.png)

![N'-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide](/img/structure/B5703630.png)

![N-cyclopentyl-3-[(2-naphthyloxy)methyl]benzamide](/img/structure/B5703646.png)